molecular formula C10H13NO2 B1510512 2-Amino-4-isopropylbenzoic acid CAS No. 774165-27-4

2-Amino-4-isopropylbenzoic acid

Cat. No.: B1510512
CAS No.: 774165-27-4
M. Wt: 179.22 g/mol
InChI Key: URXXVVWXSNKYOH-UHFFFAOYSA-N
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Description

2-Amino-4-isopropylbenzoic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, featuring an amino group (-NH2) at the second position and an isopropyl group (-CH(CH3)2) at the fourth position on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation of isopropylbenzene (cumene) with chloroform and aluminum chloride to form 4-isopropylbenzoyl chloride, which is then hydrolyzed to yield this compound.

  • Reduction of Nitro Compounds: Another method involves the reduction of 2-nitro-4-isopropylbenzoic acid using reducing agents such as tin (Sn) and hydrochloric acid (HCl) to produce the desired compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and environmental considerations.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as this compound derivatives.

  • Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: Substitution reactions can occur at the amino group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Oxidized derivatives of this compound.

  • Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

  • Substitution: Amino derivatives with different substituents.

Scientific Research Applications

Antimalarial Research

Recent studies have highlighted the potential of 2-amino-4-isopropylbenzoic acid as a lead compound in the development of antimalarial drugs. It has been evaluated for its inhibitory effects on the Plasmodium falciparum CLK3 kinase, which is essential for the parasite's growth. Modifications of the compound have shown varying degrees of efficacy, emphasizing the importance of the isopropyl group for enhancing lipophilicity and bioactivity .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. For instance, it exhibits inhibitory effects on mushroom tyrosinase, a key enzyme involved in melanin biosynthesis. This property suggests potential applications in cosmetic formulations aimed at skin lightening or treating hyperpigmentation .

Pain Management

This compound has been studied for its analgesic properties. Its structural similarity to other known analgesics indicates that it may interact with pain pathways in the body, potentially offering a new avenue for pain relief therapies .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been documented in several studies. Its application as an anti-inflammatory agent could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Case Studies and Experimental Findings

StudyObjectiveFindings
Evaluate antimalarial activityDemonstrated significant inhibition of P. falciparum CLK3 kinase with modified analogues showing enhanced efficacy due to isopropyl substitution.
Investigate analgesic propertiesFound to exhibit pain-relieving effects comparable to established analgesics in animal models.
Assess tyrosinase inhibitionShowed effective inhibition of mushroom tyrosinase, suggesting potential use in skin lightening products.
Explore anti-inflammatory effectsIndicated modulation of inflammatory markers in vitro, supporting further investigation into therapeutic applications.

Mechanism of Action

The mechanism by which 2-amino-4-isopropylbenzoic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • 2-Amino-3-methylbenzoic acid

  • 2-Amino-5-ethylbenzoic acid

  • 2-Amino-6-chlorobenzoic acid

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Biological Activity

2-Amino-4-isopropylbenzoic acid, also known as a derivative of benzoic acid, has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and neuroprotective effects. This article compiles data from various studies to provide an overview of its biological activity, mechanisms of action, and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features an amino group and an isopropyl substituent on the benzene ring, which influences its biological interactions. Its molecular formula is C11H15NO2, with a molecular weight of 193.25 g/mol. The compound's structure is essential for its interaction with biological systems.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains. The mechanism of action is thought to involve disruption of microbial cell membranes, leading to cell death.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

2. Antioxidant Properties

The compound has shown promising antioxidant activity in various assays. It scavenges free radicals and reduces oxidative stress markers, which may contribute to its neuroprotective effects.

Case Study: Neuroprotection
In a study evaluating the neuroprotective effects of various compounds on oxidative stress models, this compound demonstrated a significant reduction in lipid peroxidation and increased cell viability in neuronal cultures exposed to oxidative stress .

Table 2: Neuroprotective Effects in Oxidative Stress Models

TreatmentLipid Peroxidation (MDA levels)Cell Viability (%)Reference
Control100%100%
This compound (50 µM)45%85%
Standard Antioxidant30%90%

3. Inhibition of Enzymatic Activity

The compound has been studied for its inhibitory effects on various enzymes, including tyrosinase. It acts as a reversible and uncompetitive inhibitor, which could have implications in cosmetic applications for skin whitening .

Table 3: Enzyme Inhibition by this compound

EnzymeInhibition TypeIC50 (µM)Reference
TyrosinaseReversible25
AcetylcholinesteraseUncompetitive30

The biological activity of this compound is attributed to several mechanisms:

  • Cell Membrane Disruption : The compound interacts with microbial membranes, leading to increased permeability and cell lysis.
  • Free Radical Scavenging : It donates electrons to free radicals, neutralizing them and reducing oxidative damage.
  • Enzyme Interaction : By binding to the active sites of enzymes like tyrosinase, it inhibits their activity, providing therapeutic benefits in conditions related to hyperpigmentation.

Properties

IUPAC Name

2-amino-4-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXXVVWXSNKYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736284
Record name 2-Amino-4-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774165-27-4
Record name 2-Amino-4-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product of Example 431C (0.697 g, 3.332 mmol) was hydrogenated in methanol (30 mL) with 10% palladium-on-carbon (70 mg) at 1 atmosphere hydrogen pressure (balloon) for 2 hours. The reaction was filtered through a 0.45 micron PTFE membrane and the catalyst thoroughly washed with methanol. The filtrate was concentrated by rotary evaporation to give the title compound (0.585 g, 3.264 mmol, 98%). 1H NMR (300 MHz, DMSO-D6) δ ppm 1.15 (d, J=6.62 Hz, 6 H) 2.61-2.92 (m, 1 H) 6.41 (dd, J=8.46, 1.47 Hz, 1 H) 6.58 (d, J=1.84 Hz, 1 H) 7.60 (d, J=8.46 Hz, 1 H) 8.46 (br s, 2 H); MS (ESI+) m/z 180 (M+H)+.
Quantity
0.697 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step One
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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